4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride
Description
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h1-6H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQNXIMTLZQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyridine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:
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Chlorination : Reacts with POCl₃ at 110°C to form 4-(1H-1,2,4-triazol-1-yl)pyridine-2,6-dichloride (yield: 78%) .
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Alkylation : Treatment with 4-chlorobenzyl bromide in ethanol (60°C, 6 h) yields 4-(1H-1,2,4-triazol-1-yl)-1-(4-chlorobenzyl)pyridinium bromide (yield: 85%) .
Table 1: Substitution Reactions and Conditions
Coordination Chemistry and Metal Complexation
The triazole nitrogen atoms act as ligands for transition metals:
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Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol (log β = 8.2 ± 0.3) .
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Fe(III) Coordination : Reacts with Fe(NO₃)₃·9H₂O to generate octahedral complexes with magnetic moments of 5.92 µB .
Table 2: Stability Constants of Metal Complexes
| Metal Ion | Ligand Ratio (M:L) | log β (25°C) | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | 8.2 ± 0.3 | Catalysis in click reactions | |
| Fe(III) | 1:3 | 10.5 ± 0.4 | Magnetic materials |
Cycloaddition and Click Chemistry
The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition:
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Alkyne-Azide Reactions : With propargyl alcohol (CuSO₄/Na ascorbate, H₂O, RT), forms 1,4-disubstituted triazoles (yield: 92%) .
Table 3: Click Reaction Parameters
| Substrate | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Propargyl alcohol | CuSO₄/Na ascorbate | H₂O | RT | 92% | |
| Phenylacetylene | CuI, DIPEA | DMF | 60°C | 88% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
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pKa Values : Pyridine N-H (pKa = 3.1), triazole N-H (pKa = 6.8).
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Deprotonation : Neutralizes with NaOH to form the free base, enhancing solubility in organic solvents.
Oxidative Functionalization
The triazole ring undergoes oxidation under controlled conditions:
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SeO₂-Mediated Oxidation : Converts triazole C-H bonds to carbonyl groups (e.g., forming 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid, yield: 65%) .
Photolytic and Thermal Decomposition
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Thermolysis : At 200°C under argon, decomposes to pyridine and 1,2,4-triazole (major products) .
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Photolysis : UV irradiation (254 nm) in mesitylene generates aryl-triazole derivatives via radical intermediates .
Biological Alkylation
In medicinal chemistry:
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly antifungal and anticancer agents.
Agrochemicals: The compound is used in the synthesis of fungicides and herbicides.
Materials Science: It is employed in the design of coordination polymers and metal-organic frameworks with unique photoluminescence properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to the disruption of fungal cell membrane synthesis . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
- Core Structure: The pyridine core in the target compound contrasts with piperidine (e.g., ) or quinoline (e.g., ) backbones in analogues.
- Functional Groups: The addition of a phenyl group (e.g., ) or chloro-quinoline moiety (e.g., ) introduces hydrophobicity, which may improve membrane permeability in pharmaceuticals.
Physicochemical and Pharmacological Comparisons
Solubility and Stability :
- The dihydrochloride form of the target compound (C₇H₈Cl₂N₄) likely offers superior aqueous solubility compared to mono-hydrochloride analogues like C₉H₁₂ClN₄ .
- Compounds with nitro groups (e.g., ’s nitro-triazole derivatives) exhibit higher melting points (>250°C), suggesting enhanced thermal stability due to strong intermolecular interactions .
Biological Activity
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine moiety, which is known to enhance its pharmacological properties. The triazole ring is a common scaffold in medicinal chemistry due to its ability to interact with biological targets effectively.
This compound exhibits potent antimicrobial activity primarily through the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis . This mechanism is similar to that of established antifungal agents like fluconazole.
Efficacy Against Pathogens
Research has demonstrated that derivatives of 1,2,4-triazoles possess significant activity against various bacterial and fungal strains. For instance:
- Candida Species : Compounds derived from triazoles showed higher efficacy against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
- Bacterial Strains : In vitro studies indicated that some triazole derivatives exhibited MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria .
In Vitro Studies
The anticancer potential of this compound has been explored in various cancer cell lines. For example:
- A study reported that certain triazole derivatives displayed significant cytotoxicity against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the triazole ring could enhance anticancer activity. For instance, the introduction of different substituents on the pyridine or triazole moieties significantly influenced the compound's potency against cancer cells .
Anti-inflammatory Properties
Recent studies have suggested that triazole-containing compounds may also possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses in various in vitro models .
Case Studies
Several case studies highlight the biological activities of this compound:
- Antifungal Activity : A series of derivatives were synthesized and tested against Candida strains. Notably, compounds demonstrated superior efficacy compared to traditional antifungals like fluconazole .
- Antibacterial Activity : A quinolone-triazole hybrid was found to be highly effective against multi-drug-resistant bacterial strains with MIC values lower than those of standard antibiotics .
- Anticancer Activity : In a study involving various cancer cell lines, compounds exhibited significant cytotoxicity with specific structural modifications leading to enhanced potency against resistant cancer types .
Q & A
Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
